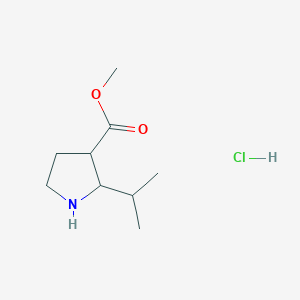

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-7(4-5-10-8)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJWNDWGYHUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative with a propan-2-yl group at the second position and a carboxylate functional group at the third position. Its stereochemistry is crucial for its biological activity, making it valuable in medicinal chemistry and research.

Pharmaceutical Development

Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride serves as a building block in pharmaceutical development. It can interact with biological targets, leading to its study as a potential pharmaceutical agent. The specific (2S,3R) stereochemistry influences the compound's affinity for receptors or enzymes, affecting its efficacy and safety profile in therapeutic contexts. Research suggests that similar compounds may have neuroprotective properties and modulate neurotransmitter systems.

Organic Synthesis and Medicinal Chemistry

The compound's reactions are essential for its potential applications in organic synthesis and medicinal chemistry. Its unique properties make it a valuable compound in these fields. Studies focus on its interactions with various biological targets to understand its pharmacological profile and potential therapeutic uses.

Studies have explored the interactions of methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride with biological targets. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses.

Mechanism of Action

The mechanism by which Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The isopropyl group in the target compound provides greater steric hindrance than methyl or hydroxyl substituents, influencing binding affinity in receptor-ligand interactions.

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 1844898-16-3) exhibit stronger intermolecular interactions, as predicted by graph set analysis of hydrogen-bonding patterns in crystals .

- Bioavailability : Trifluoromethyl-substituted derivatives (e.g., 2140264-93-1) demonstrate enhanced membrane permeability due to increased lipophilicity, a critical factor in CNS drug design .

Functional Group Impact on Reactivity

- Ester vs. Carboxylic Acid : Unlike carboxylic acid derivatives (e.g., 1909288-71-6), the methyl ester in the target compound offers stability under acidic conditions, making it preferable for prodrug strategies.

- Hydrochloride Salt : The hydrochloride form improves solubility in aqueous media compared to free bases, a feature shared with analogs like 235093-98-8 (R-3-methylpyrrolidine hydrochloride) .

Biological Activity

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, a chiral compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a pyrrolidine ring substituted with a propan-2-yl group and a carboxylate functional group. The stereochemistry at the 2S,3R configuration is crucial for its biological interactions, influencing its affinity for various biological targets .

Research indicates that this compound interacts with multiple biological pathways:

- Neuroprotective Properties : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting that this compound may also offer neuroprotective effects .

- Pharmacological Interactions : The compound may bind to specific receptors or enzymes, thereby modulating their activity. This interaction is essential for its therapeutic potential in neurological disorders and other conditions .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. This compound has been explored for its efficacy against various pathogens. Its structure allows it to be effective against Gram-positive bacteria and drug-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound's anticancer activity has been evaluated through various assays. For instance, it has been compared with established chemotherapeutic agents like cisplatin in cell culture models, showing promise in inhibiting cancer cell proliferation . The following table summarizes some key findings related to its anticancer activity:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 20 | Induces apoptosis |

| Cisplatin | A549 | 15 | DNA cross-linking |

| Control (untreated) | A549 | - | No effect |

Case Studies

- Neuroprotective Effects : In a study assessing the neuroprotective effects of similar compounds on neuronal cell lines, this compound was shown to reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

- Antimicrobial Screening : A recent screening of pyrrolidine derivatives indicated that this compound exhibited significant activity against several strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride?

- Answer: The compound is synthesized via stereoselective alkylation of pyrrolidine precursors or through ring-closing reactions. For example, PharmaBlock Sciences (Nanjing) outlines similar protocols for pyrrolidine derivatives, where esterification of the carboxylic acid group with methanol under acidic conditions is followed by isopropyl group introduction via nucleophilic substitution . Purification typically involves recrystallization from ethanol/water mixtures, with characterization by H/C NMR (e.g., ester carbonyl at ~170 ppm, isopropyl CH signals at ~1.0–1.2 ppm) and mass spectrometry (m/z consistent with [M+H] and HCl adducts) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- NMR Spectroscopy : H NMR identifies the isopropyl group (doublet of septets at δ ~2.8–3.2 ppm for the CH adjacent to N, and δ ~1.0–1.2 ppm for CH) and ester methyl (singlet at δ ~3.7 ppm). C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbons .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95%), while chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if present .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., calculated for CHNO·HCl: 235.1 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer: It serves as a chiral building block for pharmaceuticals, particularly in designing protease inhibitors or neuromodulators. Similar pyrrolidine derivatives are used in articaine (dental anesthetic) and methylphenidate (ADHD drug) analogs, where stereochemistry at the pyrrolidine ring critically influences bioactivity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?

- Answer: Enantiomeric resolution requires chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) is standard, but overlapping peaks may occur due to diastereomer formation. X-ray crystallography (using SHELXL ) provides definitive stereochemical assignment by analyzing Flack parameters. For example, PharmaBlock’s methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride was validated via single-crystal diffraction .

Q. What experimental strategies address contradictions in reported melting points or spectral data?

- Answer: Discrepancies often stem from polymorphic forms or residual solvents. Researchers should:

- Perform DSC/TGA to identify polymorphs.

- Re-crystallize under controlled conditions (e.g., slow evaporation from acetonitrile).

- Compare with certified reference standards (e.g., LGC Standards’ protocols for articaine derivatives ).

Q. How can the stereoselective synthesis of this compound be optimized to minimize racemization?

- Answer: Key steps include:

- Low-temperature reactions (-20°C) during alkylation to prevent epimerization.

- Use of non-polar solvents (e.g., toluene) to stabilize transition states.

- Monitoring reaction progress via inline FTIR to detect intermediates.

- PharmaBlock’s synthesis of tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate highlights the role of steric hindrance in preserving stereochemistry .

Q. What safety protocols are essential when handling this hydrochloride salt in high-throughput screening?

- Answer: Follow GHS guidelines:

- PPE : Nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential HCl vapor release during weighing.

- Waste Disposal : Neutralize with NaHCO before aqueous disposal .

- British Pharmacopoeia Commission’s safety data sheets recommend storing at 2–8°C under inert gas (N) to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.